molecular formula C18H17N3O2 B5131822 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

Numéro de catalogue: B5131822
Poids moléculaire: 307.3 g/mol
Clé InChI: LWKLOCFKXLLYCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a potent and highly selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. The compound has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mécanisme D'action

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole works by binding to and blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. By blocking the CB1 receptor, this compound prevents the activation of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole in lab experiments is its high selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system without affecting other receptors or systems. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.

Orientations Futures

There are several potential future directions for research on 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use as an adjunct therapy for the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.

Méthodes De Synthèse

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole was first synthesized by a team of researchers led by Gerard Le Fur at the French pharmaceutical company Sanofi in the early 1990s. The synthesis method involves the reaction of 3-(2-furyl)acrylic acid with pyrrolidine and 1,3-dicyclohexylcarbodiimide (DCC) to form the corresponding pyrrolidinylamide. The resulting compound is then reacted with 3-bromo-5-(2-furyl)phenylboronic acid and palladium catalyst to form this compound.

Applications De Recherche Scientifique

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects, among others.

Propriétés

IUPAC Name

[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(21-10-1-2-11-21)17-7-6-16(23-17)14-5-3-4-13(12-14)15-8-9-19-20-15/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLOCFKXLLYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.